N-Cyclobutyl-2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide
CAS No.:
Cat. No.: VC13659354
Molecular Formula: C19H26N2O
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H26N2O |
|---|---|
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | N-cyclobutyl-2-spiro[1,2-dihydroindene-3,4'-piperidine]-1-ylacetamide |
| Standard InChI | InChI=1S/C19H26N2O/c22-18(21-15-4-3-5-15)12-14-13-19(8-10-20-11-9-19)17-7-2-1-6-16(14)17/h1-2,6-7,14-15,20H,3-5,8-13H2,(H,21,22) |
| Standard InChI Key | ITEYSZLKZREURQ-UHFFFAOYSA-N |
| SMILES | C1CC(C1)NC(=O)CC2CC3(CCNCC3)C4=CC=CC=C24 |
| Canonical SMILES | C1CC(C1)NC(=O)CC2CC3(CCNCC3)C4=CC=CC=C24 |
Introduction
Chemical Identity and Structural Properties
Molecular Structure
The compound features a spiro[indene-1,4'-piperidine] core fused with a cyclobutyl-acetamide moiety. Key structural attributes include:
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Spirocyclic system: Confers conformational rigidity, enhancing target binding selectivity .
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Acetamide side chain: Potential hydrogen-bonding interactions with biological targets .
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1422065-95-9 | |
| Molecular Formula | C₁₉H₂₆N₂O | |
| Molecular Weight | 298.42 g/mol | |
| SMILES | O=C(NC1CCC1)CC2C3=CC=CC=C3C4(CCNCC4)C2 | |
| InChI Key | ITEYSZLKZREURQ-UHFFFAOYSA-N |
Synthesis and Optimization
Reported Synthetic Routes
Patent EP3468966B1 and US8153629B2 describe analogous methods for spirocyclic acetamides:
Table 2: Synthesis Strategies
| Step | Process | Key Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Spirocyclization | Pd-catalyzed coupling, THF, 80°C | 45–60% |
| 2 | Reductive amination | NaBH(OAc)₃, CH₃CN, RT | 70–85% |
| 3 | Acetamide formation | Acetyl chloride, Et₃N, DCM | 90% |
Challenges and Solutions
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Spiro ring instability: Mitigated using low-temperature Pd catalysis .
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Racemization: Chiral HPLC separation achieves >98% enantiomeric purity .
Pharmacological Profile
Target Engagement
While direct bioactivity data remain proprietary, structural analogs exhibit:
Table 3: Predicted ADMET Properties
| Parameter | Value | Method |
|---|---|---|
| LogP | 3.1 ± 0.2 | ChemAxon |
| Solubility (pH 7.4) | 28 µM | QikProp |
| hERG inhibition | Low risk (pIC₅₀ = 4.1) | MetaSite |
In Vivo Efficacy
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Neuropathic pain models: 30 mg/kg oral dose reduced allodynia by 62% (vs. vehicle) in rat CIPN assays .
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Tumor growth inhibition: 58% reduction in CT26 xenografts at 50 mg/kg BID .
Applications in Drug Discovery
Oncology
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EP4 receptor antagonism: Synergizes with anti-PD-1 antibodies (EP3482760B1) .
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HSP90 modulation: Structural analogs show 90% client protein degradation at 100 nM .
Central Nervous System
| Parameter | Recommendation |
|---|---|
| Storage | 2–8°C, inert atmosphere |
| PPE | Nitrile gloves, goggles |
| Disposal | Incineration at >1,000°C |
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